7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
7-Bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyridine derivative with a cyclopropyl hydrazine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the compound.
Reduction: Reduced derivatives with altered functional groups.
Scientific Research Applications
7-Bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
Uniqueness
7-Bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the presence of a cyclopropyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8BrN3 |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-1-cyclopropylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H8BrN3/c10-8-5-11-3-6-4-12-13(9(6)8)7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
KPHCUKFKVQKZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=NC=C3C=N2)Br |
Origin of Product |
United States |
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